3-Chloro-4-iodobenzohydrazide is a chemical compound with the molecular formula and a molecular weight of approximately 282.46 g/mol. It is classified as an aromatic compound, specifically a halogenated derivative of benzoic acid, and is associated with various applications in organic synthesis and medicinal chemistry. The compound is recognized for its potential in pharmaceutical research and as an intermediate in the synthesis of other chemical entities.
3-Chloro-4-iodobenzohydrazide is derived from 3-chloro-4-iodobenzoic acid, which serves as its precursor. The compound is categorized under halogenated aromatic compounds, which are significant in the fields of organic chemistry and material science due to their unique reactivity and properties. Its CAS number is 58123-72-1, which helps identify it in chemical databases.
The synthesis of 3-chloro-4-iodobenzohydrazide typically involves the reaction of 3-chloro-4-iodobenzoic acid with hydrazine or its derivatives. The general method can be summarized as follows:
The reaction mechanism involves the formation of a hydrazone intermediate, which subsequently undergoes dehydration to yield 3-chloro-4-iodobenzohydrazide. The reaction typically requires careful control of temperature and time to ensure high yields.
The structure of 3-chloro-4-iodobenzohydrazide features a benzene ring substituted at the 3-position with a chlorine atom and at the 4-position with an iodine atom. The hydrazide functional group (-NH-NH2) is attached to the carbonyl carbon of the benzoic acid moiety.
ClC1=CC(=C(C=C1)I)C(=O)N(N)N
.3-Chloro-4-iodobenzohydrazide can participate in various chemical reactions, including:
The reactivity of this compound is influenced by both the electron-withdrawing effects of the chlorine and iodine atoms, which enhance its electrophilic character, making it suitable for further synthetic transformations.
The mechanism of action for 3-chloro-4-iodobenzohydrazide primarily relates to its role as an intermediate in organic synthesis. When utilized in pharmaceutical applications, it may interact with biological targets through mechanisms typical of hydrazine derivatives, such as:
Relevant data include:
3-Chloro-4-iodobenzohydrazide finds applications in:
CAS No.: 34730-78-4
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 93527-39-0
CAS No.: 42746-57-6